PPTC vs. BTTC: Alkyl Chain Length Dictates Divergent Tissue-Specific GST Induction Potency
In a direct head-to-head comparison of GST induction across multiple mouse tissues, PPTC demonstrated a distinct activity profile relative to its benzyl analog, BTTC. This divergence is driven by the alkyl chain length of the conjugate, which inverts the relative potency observed for their parent isothiocyanates [1].
| Evidence Dimension | Glutathione S-Transferase (GST) Activity Induction |
|---|---|
| Target Compound Data | PPTC: Lower potency (relative to BTTC) in all tissues examined (specific fold-changes detailed in original publication). Parent compound PPITC: Higher potency than BITC. |
| Comparator Or Baseline | BTTC: Higher potency (relative to PPTC) in all tissues examined. Parent compound BITC: Lower potency than PPITC. |
| Quantified Difference | Inverse relationship: For parent ITCs, PPITC > BITC. For conjugates, BTTC > PPTC. |
| Conditions | A/J mouse model; GST activity assayed in liver, forestomach, lung, and urinary bladder cytosols. |
Why This Matters
Researchers must select the conjugate based on the desired potency in a specific target organ; BTTC is a more potent systemic GST inducer, while PPTC offers a distinct tissue selectivity profile linked to its parent ITC's activity.
- [1] Zheng GQ, Kenney P, Lam LK. Phenylalkyl Isothiocyanate-Cysteine Conjugates as Glutathione S-Transferase Stimulating Agents. J Med Chem. 1992;35(1):185-188. View Source
